molecular formula C15H22O B8058345 4-Heptylacetophenone

4-Heptylacetophenone

Cat. No.: B8058345
M. Wt: 218.33 g/mol
InChI Key: ZRIUTZDELICFDR-UHFFFAOYSA-N
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Description

4-Heptylacetophenone (CAS 37593-03-6) is an aromatic ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It features a heptyl chain (-C₇H₁₅) attached to the para position of the acetophenone backbone. Key physical properties include a boiling point of 325°C, melting point of 135.8°C, and density of 0.923 g/cm³ . Its primary applications lie in organic synthesis and research, where its lipophilic heptyl chain enhances solubility in non-polar solvents .

Properties

IUPAC Name

1-phenyl-3-propylhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-8-13(9-4-2)12-15(16)14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIUTZDELICFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the propyl and hexanone groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halogenated derivatives of the phenyl group.

Scientific Research Applications

4-Heptylacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Heptylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

4-Methylacetophenone

  • CAS : 100-06-1; Formula : C₉H₁₀O; MW : 134.18 g/mol
  • Properties : Boiling point: 245–248°C; Melting point: 18–20°C; Density: 1.005 g/cm³.
  • Hazards : Classified under Acute Toxicity (H302) due to harmful effects if swallowed .
  • Applications : Widely used in fragrance industries and as an intermediate in pharmaceuticals .
  • Key Difference: The methyl group at the para position reduces lipophilicity compared to 4-heptylacetophenone, making it less suitable for lipid-rich environments .

4-Chloroacetophenone

  • CAS : 99-91-2; Formula : C₈H₇ClO; MW : 154.59 g/mol
  • Properties : Boiling point: 237–239°C; Melting point: 20–22°C; Density: 1.192 g/cm³.
  • Hazards : Irritant; toxic if ingested or inhaled .
  • Applications : Used in agrochemicals and polymer synthesis.
  • Key Difference: The electron-withdrawing chlorine atom increases reactivity in electrophilic substitutions compared to this compound’s electron-donating heptyl chain .

4-Hydroxyacetophenone

  • CAS : 99-93-4; Formula : C₈H₈O₂; MW : 136.15 g/mol
  • Properties : Boiling point: 285°C; Melting point: 109–112°C; Density: 1.109 g/cm³.
  • Applications : A pharmaceutical secondary standard with antioxidant properties; used in drug synthesis .
  • Key Difference: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents—a contrast to this compound’s hydrophobic nature .

4-Methoxyacetophenone

  • CAS : 100-06-1; Formula : C₉H₁₀O₂; MW : 150.17 g/mol
  • Properties : Boiling point: 263°C; Melting point: 36–38°C; Density: 1.08 g/cm³.
  • Hazards : Acute Toxicity (H302) .
  • Applications : Common in perfumery and organic intermediates.
  • Key Difference : The methoxy group (-OCH₃) provides moderate electron-donating effects, balancing reactivity between methyl and heptyl derivatives .

4-Fluoro-3-methylacetophenone

  • Formula : C₉H₉FO; MW : 152.17 g/mol
  • Properties: Limited data available in provided evidence.
  • Applications : Specialty chemical in research .
  • Key Difference: The combined fluorine and methyl substituents create steric and electronic effects distinct from this compound’s linear alkyl chain .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Hazards Applications
This compound C₁₅H₂₂O 218.33 325 135.8 Skin/Eye Irritant (S24/25) Organic synthesis, research
4-Methylacetophenone C₉H₁₀O 134.18 245–248 18–20 Acute Toxicity (H302) Fragrance, pharmaceuticals
4-Chloroacetophenone C₈H₇ClO 154.59 237–239 20–22 Toxic if ingested Agrochemicals, polymers
4-Hydroxyacetophenone C₈H₈O₂ 136.15 285 109–112 Not classified Pharmaceuticals, antioxidants
4-Methoxyacetophenone C₉H₁₀O₂ 150.17 263 36–38 Acute Toxicity (H302) Perfumery, intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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